5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aromatic and heterocyclic groups. Key structural features include:
- 5-(4-Ethoxyphenyl): The ethoxy group may improve lipophilicity and metabolic stability compared to smaller alkyl or halogen substituents.
Properties
IUPAC Name |
(4E)-5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-3-30-17-10-6-14(7-11-17)20-19(21(27)15-4-8-16(24)9-5-15)22(28)23(29)26(20)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSTZFHEXYMOV-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.48 g/mol. Its structural features include an ethoxyphenyl group, a fluorobenzoyl moiety, and a hydroxypyrrolone core, which contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potent anticancer effects. For instance, studies on pyrrolone derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
- Case Study : A study involving a structurally related compound demonstrated that it induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial survival.
- Research Findings : In vitro testing revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Experimental Evidence : In animal models, related compounds were shown to reduce markers of inflammation, such as TNF-alpha and IL-6, indicating their potential utility in treating inflammatory conditions .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.
- Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Ethoxy vs. Ethyl/Methoxy : Ethoxy improves solubility and metabolic stability over ethyl or methoxy groups .
- Fluorobenzoyl vs. Methylbenzoyl : Fluorine enhances electronic effects and binding affinity, as seen in antimicrobial analogs .
- Isoxazole vs. Triazole/Thiazole : Isoxazole may offer superior hydrogen-bonding capacity, though triazole/thiazole derivatives show broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
